

# Technical Support Center: Spironolactone Interference in Digoxin Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Digoxin, diacetate |           |
| Cat. No.:            | B15476130          | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from spironolactone and its metabolites in analytical assays for digoxin.

## **Frequently Asked Questions (FAQs)**

Q1: What is the nature of spironolactone interference in digoxin assays?

A1: Spironolactone and its metabolites, primarily canrenone and 7-alphathiomethylspirolactone (7-a-TMS), have structural similarities to digoxin.[1] This can lead to cross-reactivity in immunoassays, resulting in either falsely elevated (positive interference) or falsely lowered (negative interference) digoxin concentrations.[2][3][4] The direction and magnitude of the interference are highly dependent on the specific assay method used.[2][5]

Q2: Which digoxin assays are most susceptible to interference from spironolactone?

A2: Several commercial immunoassays have shown susceptibility to interference. For instance, Fluorescence Polarization Immunoassays (FPIA) have been reported to show falsely elevated digoxin levels.[4][6] Conversely, Microparticle Enzyme Immunoassays (MEIA) have been associated with falsely low digoxin readings.[2][3][5] Some Radioimmunoassays (RIA) and Affinity-Column-Mediated Immunoassays (ACMIA) have also demonstrated cross-reactivity, particularly with the 7-a-TMS metabolite.[7]

Q3: Are there any digoxin assays that are not affected by spironolactone?



A3: Yes, some newer assay methodologies have been developed to minimize or eliminate this interference. The Luminescent Oxygen Channeling Immunoassay (LOCI) and certain Enzyme-Linked Chemiluminescent Immunosorbent Assays (ECLIA) have been shown to be virtually free from interference by spironolactone and its metabolites.[1][6] The Tina-quant assay has also been used as a reference method with no reported interference.[8]

Q4: What are the clinical implications of this interference?

A4: In a clinical setting, inaccurate digoxin measurements can have serious consequences. Falsely low results may lead to an unnecessary and potentially toxic increase in digoxin dosage.[2][5] Conversely, falsely high readings could result in the inappropriate withholding of necessary treatment. Given digoxin's narrow therapeutic index (typically 0.8–2.0 ng/mL), any analytical interference is a significant concern.[1]

Q5: Besides spironolactone and its metabolites, are there other compounds that can interfere with digoxin assays?

A5: Yes, other steroids such as hydrocortisone and prednisolone have also been reported to cause interference in some digoxin assays.[2][5] Additionally, certain endogenous substances, sometimes referred to as digoxin-like immunoreactive substances (DLIS), can also cross-react with digoxin immunoassays.[1]

# **Troubleshooting Guide**

# Issue 1: Unexpectedly High Digoxin Reading in a Patient on Spironolactone

- Potential Cause: You may be using an immunoassay prone to positive interference from spironolactone or its metabolites, such as a Fluorescence Polarization Immunoassay (FPIA).
   [4][6] Some radioimmunoassays have also shown to be affected.[9][10]
- · Recommended Action:
  - Verify the Assay Method: Confirm the type of immunoassay being used.
  - Consider an Alternative Assay: If using a susceptible method, re-analyze the sample using an assay known to be free from this interference, such as a Luminescent Oxygen



Channeling Immunoassay (LOCI) or a specific Enzyme-Linked Chemiluminescent Immunosorbent Assay (ECLIA).[1][6]

Correlate with Clinical Symptoms: Assess if the patient is exhibiting signs of digoxin toxicity, which would be expected with a genuinely high level. Symptoms can include nausea, vomiting, visual disturbances, and cardiac arrhythmias.[11][12] If the laboratory value does not align with the clinical picture, interference is more likely.[13]

# Issue 2: Unexpectedly Low Digoxin Reading in a Patient on Spironolactone, Potentially Leading to Increased Dosage

- Potential Cause: The use of an assay susceptible to negative interference, such as a
   Microparticle Enzyme Immunoassay (MEIA), could be producing falsely low results.[2][3][5]
- · Recommended Action:
  - Review Assay Type: Identify the immunoassay methodology in use.
  - Re-test with a Robust Method: As with positive interference, re-assay the sample using a
    method with no known interference from spironolactone, like LOCI or a validated ECLIA.
    [1][6]
  - Clinical Correlation: Evaluate the patient's therapeutic response to the current digoxin dose. If the patient's condition is well-managed, a surprisingly low digoxin level may be an analytical artifact.

# Quantitative Data on Spironolactone Interference

The following tables summarize the reported interference of spironolactone and its metabolites in various digoxin immunoassays.

Table 1: Negative Interference (Falsely Low Digoxin Readings)



| Assay Type   | Interfering<br>Compound | Concentration of Interferent | Observed Effect on Digoxin Measurement   | Reference |
|--------------|-------------------------|------------------------------|------------------------------------------|-----------|
| MEIA (AxSYM) | Canrenone               | 3125 μg/L                    | 42% of expected value                    | [2][5]    |
| IMx          | Canrenone               | 3125 μg/L                    | 51% of expected value                    | [2][5]    |
| Dimension    | Canrenone               | 3125 μg/L                    | 78% of expected value                    | [2][5]    |
| MEIA         | Canrenoate              | Not specified                | Up to 42%<br>decline in serum<br>digoxin | [1]       |

Table 2: Positive Interference (Falsely High Digoxin Readings)



| Assay Type             | Interfering<br>Compound                                  | Concentration of Interferent | Apparent Digoxin Concentration                    | Reference |
|------------------------|----------------------------------------------------------|------------------------------|---------------------------------------------------|-----------|
| aca                    | Canrenone                                                | 3125 μg/L                    | 0.7 μg/L                                          | [2][5]    |
| TDx                    | Canrenone                                                | 3125 μg/L                    | 0.62 μg/L                                         | [2][5]    |
| Elecsys                | Canrenone                                                | 3125 μg/L                    | >0.58 μg/L                                        | [2][5]    |
| RIA                    | 7-a-TMS                                                  | 600 ng/mL                    | Up to 0.39 ng/mL                                  | [7]       |
| ACMIA                  | 7-a-TMS                                                  | 600 ng/mL                    | Up to 0.39 ng/mL                                  | [7]       |
| RIA                    | 7-a-TMS                                                  | 50 ng/mL                     | Up to 0.28 ng/mL                                  | [7]       |
| ACMIA                  | Canrenone                                                | 100 ng/mL                    | Cross-reactivity observed                         | [7]       |
| Digoxin III<br>(AxSYM) | Spironolactone,<br>Canrenone,<br>Potassium<br>Canrenoate | Therapeutic and above        | Significant<br>apparent digoxin<br>concentrations | [8]       |

Table 3: Assays with Minimal or No Interference



| Assay Type                | Interfering<br>Compounds                                 | Outcome                          | Reference |
|---------------------------|----------------------------------------------------------|----------------------------------|-----------|
| LOCI (Dimension<br>Vista) | Spironolactone, Potassium Canrenoate, Canrenone          | Virtually free from interference | [1]       |
| ECLIA (ADVIA IMS<br>800i) | Spironolactone, Potassium Canrenoate, Canrenone          | Virtually free from interference | [6]       |
| Tina-quant                | Spironolactone, Potassium Canrenoate, Canrenone          | No interference observed         | [8]       |
| EIA                       | Spironolactone,<br>Canrenone, 7-a-TMS,<br>6-B-OH-7-a-TMS | No apparent cross-<br>reactivity | [7]       |
| FPIA                      | Spironolactone,<br>Canrenone, 7-a-TMS,<br>6-B-OH-7-a-TMS | Minimal cross-<br>reactivity     | [7]       |

# **Experimental Protocols**

Below are generalized methodologies for assessing interference in digoxin immunoassays, based on the cited literature.

# Protocol 1: In Vitro Spiking Study to Determine Cross-Reactivity

- Preparation of Serum Pools:
  - A drug-free serum pool is prepared and confirmed to have no detectable digoxin.[1][6] This
    may involve treating the serum with activated charcoal to remove any digoxin-like
    immunoreactive substances (DLIS).[1]



- A digoxin-containing serum pool is also prepared, often by pooling samples from patients receiving digoxin therapy, to achieve a concentration within the therapeutic range.[1][6]
- Spiking with Interferents:
  - Aliquots of both the drug-free and digoxin-containing serum pools are supplemented (spiked) with varying concentrations of spironolactone, canrenone, potassium canrenoate, and other relevant metabolites.[1][6][7] The concentrations used should span the expected therapeutic and potentially toxic ranges.

#### Sample Analysis:

- The spiked samples are then analyzed for digoxin concentration using the immunoassay under investigation.[6][7] Each measurement is typically performed in triplicate.[1]
- Data Interpretation:
  - For the drug-free spiked samples, any measured digoxin concentration is considered
     "apparent digoxin" and indicates positive interference.[6]
  - For the digoxin-containing spiked samples, the results are compared to the baseline digoxin concentration of the un-spiked pool. A statistically significant deviation indicates interference (either positive or negative).[1]

# Protocol 2: Comparative Analysis with a Reference Method

- Selection of a Reference Assay: An analytical method with no known cross-reactivity to spironolactone and its metabolites, such as the Tina-quant assay or a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, is chosen as the reference.[8]
- Sample Cohort: Patient samples, particularly from individuals co-administered digoxin and spironolactone, are collected.
- Parallel Analysis: Each sample is analyzed for digoxin concentration using both the investigational immunoassay and the reference method.



 Correlation and Bias Assessment: The results from the two methods are compared to determine the degree of correlation and identify any systematic bias in the investigational assay due to interference.

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for assessing spironolactone interference in digoxin assays.





Click to download full resolution via product page

Caption: Troubleshooting logic for unexpected digoxin results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite Canrenone in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digoxin assays: frequent, substantial, and potentially dangerous interference by spironolactone, canrenone, and other steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A new enzyme-linked chemiluminescent immunosorbent digoxin assay is virtually free from interference of spironolactone, potassium canrenoate, and their common metabolite canrenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of spironolactone, potassium canrenoate and their common metabolite canrenone on serum digoxin measurement by digoxin III, a new digoxin immunoassay PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone as a source of interference in commercial digoxin immunoassays PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spironolactone interference with digoxin radioimmunoassay in cirrhotic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spironolactone and Digoxin Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 12. Digoxin and Spironolactone Interaction: Risks and Management | empathia.ai [empathia.ai]



- 13. drugs.com [drugs.com]
- To cite this document: BenchChem. [Technical Support Center: Spironolactone Interference in Digoxin Analytical Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15476130#interference-of-spironolactone-in-digoxindiacetate-analytical-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com